2-(Quinuclidin-3-yl)acetic acid

Catalog No.
S3551469
CAS No.
38206-85-8
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Quinuclidin-3-yl)acetic acid

CAS Number

38206-85-8

Product Name

2-(Quinuclidin-3-yl)acetic acid

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)acetic acid

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c11-9(12)5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6H2,(H,11,12)

InChI Key

JLUOHHFAHYVFGJ-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)CC(=O)O

Canonical SMILES

C1CN2CCC1C(C2)CC(=O)O

2-(Quinuclidin-3-yl)acetic acid is a bicyclic compound derived from quinuclidine, characterized by its unique structure that includes a quinuclidine moiety linked to an acetic acid group. The chemical formula for this compound is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol. It is recognized for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry.

Typical of carboxylic acids and amines. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to produce amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of derivatives.

These reactions are essential for synthesizing derivatives with modified biological activities.

2-(Quinuclidin-3-yl)acetic acid exhibits significant biological activity, particularly as a ligand for nicotinic acetylcholine receptors. Its derivatives have shown promise in modulating receptor activity, which is crucial for developing treatments for neurological disorders. Research indicates that compounds based on this structure can act as partial agonists or antagonists at various receptor subtypes, influencing neurotransmission and neuroprotection .

Several synthetic routes have been developed for 2-(Quinuclidin-3-yl)acetic acid:

  • Direct Synthesis from Quinuclidine: The reaction of quinuclidine with acetic anhydride or acetic acid under acidic conditions can yield the desired compound.
  • Wittig Reaction: This involves reacting quinuclidin-3-one with phosphonoacetate to form an alkene intermediate, which is subsequently reduced to yield 2-(Quinuclidin-3-yl)acetic acid .
  • Cyclization Reactions: Utilizing amidoximes and quinuclidine derivatives under basic conditions can also lead to the formation of this compound.

These methods allow for the efficient production of 2-(Quinuclidin-3-yl)acetic acid and its analogs.

The primary applications of 2-(Quinuclidin-3-yl)acetic acid include:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting the central nervous system.
  • Research Tool: Used in studies investigating nicotinic receptor function and related pathways.
  • Potential Therapeutics: Its derivatives are being explored for treating conditions like Alzheimer's disease and other cognitive disorders.

Interaction studies have demonstrated that 2-(Quinuclidin-3-yl)acetic acid and its derivatives can selectively bind to nicotinic acetylcholine receptors. These studies often employ electrophysiological techniques to assess receptor activation and inhibition, revealing insights into their pharmacological profiles. Variations in substituents on the quinuclidine ring can significantly influence binding affinity and receptor activity, making them valuable in drug design .

Several compounds share structural similarities with 2-(Quinuclidin-3-yl)acetic acid, including:

Compound NameStructure TypeUnique Features
Quinuclidin-3-oneKetonePrecursor in synthesis; lacks carboxylic functionality
3-quinuclidinolAlcoholHydroxyl group instead of carboxylic acid
3-quinuclidinyl benzilateEsterKnown as a chemical warfare agent; distinct functional groups
Quinuclidinyl acetateEsterAcetate derivative; used in pharmacological studies

These compounds highlight the versatility of the quinuclidine framework while emphasizing the unique properties of 2-(Quinuclidin-3-yl)acetic acid, particularly its carboxylic acid functionality which plays a critical role in its biological activity and pharmacological potential.

XLogP3

-1.7

Dates

Last modified: 07-26-2023

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